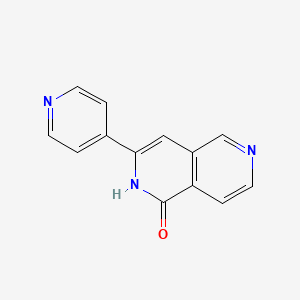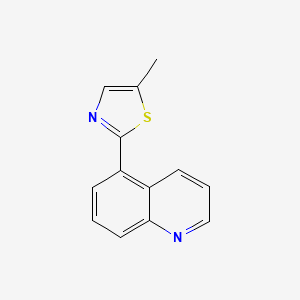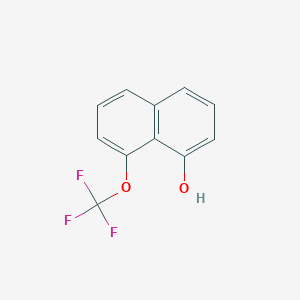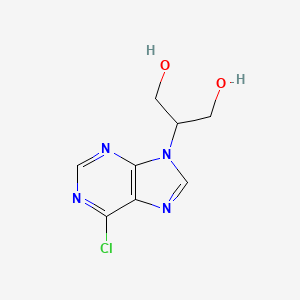
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol is an organic compound that belongs to the class of cyclopentanols. This compound is characterized by the presence of a cyclopentane ring substituted with an ethyl group, a trimethylsilylpropyl group, and a hydroxyl group. The stereochemistry of the compound is defined by the specific arrangement of these substituents around the cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides and appropriate catalysts.
Addition of the Trimethylsilylpropyl Group: The trimethylsilylpropyl group can be added through a hydrosilylation reaction, where a silylating agent such as trimethylsilyl chloride is used.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol can be used as a building block for the synthesis of more complex molecules. It can also serve as a chiral auxiliary in asymmetric synthesis.
Biology
In biology, this compound may be used in the study of enzyme-catalyzed reactions and the development of new biochemical assays.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentane: Similar structure but without the hydroxyl group.
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol lies in its specific stereochemistry and the presence of both a hydroxyl group and a trimethylsilylpropyl group. This combination of functional groups and stereochemistry can impart unique chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H28OSi |
|---|---|
Peso molecular |
228.45 g/mol |
Nombre IUPAC |
(1R,2R,4S)-2-ethyl-4-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-12-9-11(10-13(12)14)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13+/m0/s1 |
Clave InChI |
RZHWNDPSJLICDU-YNEHKIRRSA-N |
SMILES isomérico |
CC[C@@H]1C[C@@H](C[C@H]1O)CCC[Si](C)(C)C |
SMILES canónico |
CCC1CC(CC1O)CCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)

![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)



![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)



